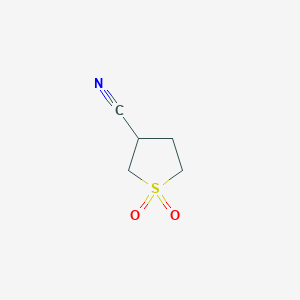

Tetrahydrothiophene-3-carbonitrile 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

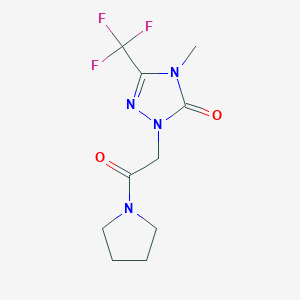

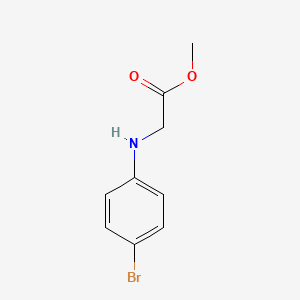

Tetrahydrothiophene-3-carbonitrile 1,1-dioxide is a chemical compound with the molecular formula C5H7NO2S and a molecular weight of 145.18 . It is used for research purposes .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 68.42°C, a predicted boiling point of approximately 423.6°C at 760 mmHg, a predicted density of approximately 1.4 g/cm3, and a predicted refractive index of n20D 1.51 .Wissenschaftliche Forschungsanwendungen

Polymerization and Conductive Properties Tetrahydrothiophene-3-carbonitrile 1,1-dioxide derivatives have been explored in the context of polymerization processes and their conductive properties. Research indicates the potential of these derivatives in creating conducting polymers through electrochemical polymerization techniques. For instance, studies on polythiophenes have shown the formation of sulphone groups during electropolymerization, attributed to partial overoxidation, which interestingly does not significantly affect electronic conductivity (Barsch & Beck, 1996). Further, the electrochemical polymerization of thiophene derivatives on various substrates has been investigated for developing partially electroactive films with unique electrochemical properties (Visy, Lukkari, & Kankare, 1996).

Catalysis in Carbonate Synthesis Another application is found in catalysis, particularly in cyclic carbonate synthesis, which is crucial for creating environmentally benign solvents and intermediates for polymers. A study involving chromium(III) salophen bromide complex as a catalyst demonstrated its efficacy in converting epoxides and carbon dioxide into cyclic carbonates under ambient conditions, showcasing a potential route for carbon dioxide utilization (Castro‐Osma, Lamb, & North, 2016).

Electrochemical CO2 Reduction The reduction of carbon dioxide to valuable chemicals using electrocatalysis is a critical area of research for sustainable chemistry. The use of ionic liquids as supporting electrolytes has been shown to modulate the electrochemical reduction of carbon dioxide effectively, offering new pathways for carbon monoxide production and highlighting the role of the medium in influencing reduction products (Sun, Ramesha, Kamat, & Brennecke, 2014).

Organic Synthesis and Modification this compound derivatives play a role in organic synthesis, serving as intermediates for further chemical transformations. For example, the preparation and oxidation of tetrahydrothiophen-3,4-diol 1,1-dioxides lead to compounds that can undergo various reactions to form cyclic and linear derivatives, showcasing the versatility of these compounds in synthetic chemistry (McCormick & Mcelhinney, 1972).

Advanced Materials Development The modification and functionalization of materials using this compound derivatives have implications for developing advanced materials. For instance, the chemical reduction of graphene oxide with oligothiophene demonstrates a novel approach to enhancing electrocatalytic activity for oxygen reduction reactions, indicating potential applications in energy conversion devices (Ahmed, Han, & Jeon, 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

1,1-dioxothiolane-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c6-3-5-1-2-9(7,8)4-5/h5H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNZCZASRHSRAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2874847.png)

![(E)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2874854.png)

![4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2874855.png)

![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2874858.png)